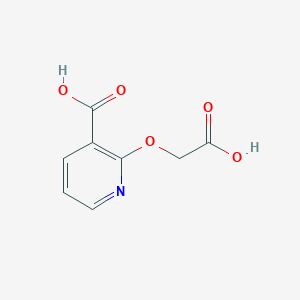
2-Methanesulfonyl-3-oxo-3-(pyridin-4-YL)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is known for its unique structure, which includes a methanesulfonyl group, a pyridine ring, and a nitrile group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The resulting intermediate is then reacted with a nitrile source, such as sodium cyanide, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-3-(pyridin-4-yl)propanenitrile: Similar structure but lacks the methanesulfonyl group.
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile: Similar structure with a methyl group instead of a methanesulfonyl group
Uniqueness
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and the ability to undergo specific chemical transformations. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8N2O3S |
|---|---|
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
2-methylsulfonyl-3-oxo-3-pyridin-4-ylpropanenitrile |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)8(6-10)9(12)7-2-4-11-5-3-7/h2-5,8H,1H3 |
InChI-Schlüssel |
USHPYCBNWURSFK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(C#N)C(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



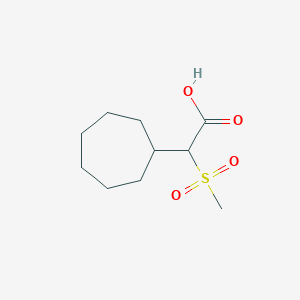
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)



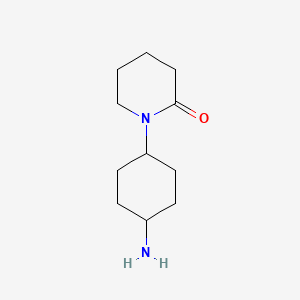
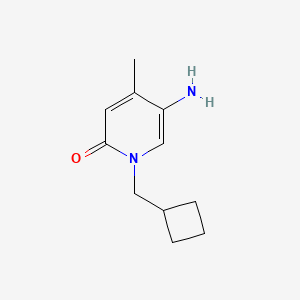
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
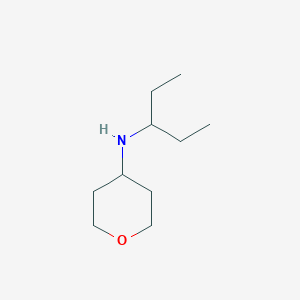
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
![3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)
